molecular formula C22H17FN4O4 B10988461 8-fluoro-4-hydroxy-N-(11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)quinoline-3-carboxamide

8-fluoro-4-hydroxy-N-(11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)quinoline-3-carboxamide

Cat. No.: B10988461
M. Wt: 420.4 g/mol
InChI Key: VCCXDLJMRAVPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-8-FLUORO-4-HYDROXY-3-QUINOLINECARBOXAMIDE: is a complex organic compound with a unique structure that combines elements of pyrrolo[2,1-c][1,4]benzodiazepine and quinolinecarboxamide. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-8-FLUORO-4-HYDROXY-3-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-8-FLUORO-4-HYDROXY-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield different benzodiazepine analogs .

Scientific Research Applications

N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-8-FLUORO-4-HYDROXY-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-8-FLUORO-4-HYDROXY-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-8-FLUORO-4-HYDROXY-3-QUINOLINECARBOXAMIDE is unique due to its combination of a benzodiazepine core with a quinolinecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H17FN4O4

Molecular Weight

420.4 g/mol

IUPAC Name

N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-8-fluoro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H17FN4O4/c23-15-4-1-3-12-18(15)24-10-14(19(12)28)20(29)25-11-6-7-16-13(9-11)22(31)27-8-2-5-17(27)21(30)26-16/h1,3-4,6-7,9-10,17H,2,5,8H2,(H,24,28)(H,25,29)(H,26,30)

InChI Key

VCCXDLJMRAVPIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)C4=CNC5=C(C4=O)C=CC=C5F)C(=O)N2C1

Origin of Product

United States

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